molecular formula C8H5F5O B024487 S(-)-1-(Pentafluorophenyl)ethanol CAS No. 104371-20-2

S(-)-1-(Pentafluorophenyl)ethanol

Cat. No. B024487
CAS RN: 104371-20-2
M. Wt: 212.12 g/mol
InChI Key: WYUNHWKTLDBPLE-REOHCLBHSA-N
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Description

Synthesis Analysis

The synthesis of S(-)-1-(Pentafluorophenyl)ethanol involves enantioselective methods to achieve high enantiomeric excess. Meese (1986) described the preparation of enantiomerically pure S(-)-1-(Pentafluorophenyl)ethanol by enantioselective synthesis and optical resolution, achieving an enantiomeric excess of at least 94% (Meese, 1986). Additionally, Sakai et al. (1996) synthesized enantiomerically pure 2-amino-1,2-bis(pentafluorophenyl)ethanols from a precursor via a three-step process involving resolution by salt formation, demonstrating the versatility of synthetic approaches for related compounds (Sakai et al., 1996).

Molecular Structure Analysis

The molecular structure of S(-)-1-(Pentafluorophenyl)ethanol and its derivatives has been extensively studied, including X-ray crystallography analysis. For example, the absolute configuration of related compounds has been established through crystallographic analysis after specific derivatization, highlighting the importance of structural determination in understanding the stereochemistry and reactivity of such compounds (Sakai et al., 1996).

Chemical Reactions and Properties

S(-)-1-(Pentafluorophenyl)ethanol undergoes various chemical reactions, demonstrating its versatility as a reagent and intermediate in organic synthesis. For instance, Pummer and Wall (1959) explored the reactivity of pentafluorophenyl derivatives in Grignard coupling and Ullmann condensation reactions, leading to the synthesis of new compounds such as pentafluorophenyl-α-ethanol, showcasing the compound's utility in constructing complex molecular architectures (Pummer & Wall, 1959).

Scientific Research Applications

  • Synthesis of Antihistamines : Enantiomerically pure S(-)-1-(Pentafluorophenyl)ethanol is used for synthesizing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles (Kavi, Özdemir, Dertli, & Şahin, 2021).

  • Photoinduced Cyclization : The ortho-fluorine atoms of its phenyl group are crucial for photoinduced cyclization, producing intramolecularly cyclized alcohol and its dehydrated ether (Tanaka, Kohayakawa, Irie, Iwata, & Taguchi, 2007).

  • Preparation of Pentafluorophenylmercurials : This compound is used in preparing pentafluorophenylmercurials, a type of organomercury compound (Albrecht, Deacon, & Tailby, 1974).

  • Catalysis in Friedel-Crafts Reactions : Pentafluorophenylboronic acid, related to this ethanol, catalyzes regioselective coupling of allylic alcohols with aromatic substrates (McCubbin, Hosseini, & Krokhin, 2010).

  • Intermediate in Ticagrelor Synthesis : It's used in the enzymatic process to prepare intermediates for Ticagrelor synthesis, effective in treating acute coronary syndromes (Guo et al., 2017).

  • Fuel Blend Research : Diesel-1-pentanol blends, which may include similar compounds, affect fuel consumption and emissions in diesel engines (Yilmaz & Atmanli, 2017).

  • Synthesis of Oxygenated Heterocycles : Tris(pentafluorophenyl)borane catalyzes the alkylation of dicarbonyl compounds with benzylic alcohols, creating heterocycles like furans and 4H-chromenes (Raji Reddy, Vijaykumar, & Grée, 2010).

Future Directions

The future directions of research on S(-)-1-(Pentafluorophenyl)ethanol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . This could include the development of new synthetic methods, the investigation of novel reaction mechanisms, and the exploration of potential uses in various fields .

properties

IUPAC Name

(1S)-1-(2,3,4,5,6-pentafluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNHWKTLDBPLE-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S(-)-1-(Pentafluorophenyl)ethanol

CAS RN

104371-20-2
Record name (S)-(-)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the enzymatic production method for S(-)-1-(pentafluorophenyl)ethanol described in the research?

A1: The research highlights a novel approach to producing S(-)-1-(pentafluorophenyl)ethanol through an engineered bifunctional fusion protein []. This protein combines the catalytic activity of a 3-ketoacyl-(acyl-carrier-protein) reductase (KR) and a formate dehydrogenase (FDH) []. This fusion enables efficient in situ regeneration of the expensive NADPH cofactor required for the KR-mediated reduction of pentafluoroacetophenone to S(-)-1-(pentafluorophenyl)ethanol []. This method resulted in a near-complete conversion of the starting material (99.97%) with exceptional enantiomeric excess (99.9%) for the desired S-enantiomer []. This approach offers a potentially cost-effective and environmentally friendly alternative to traditional chemical synthesis methods for producing this chiral compound.

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